molecular formula C11H13NO3 B13830947 Ethyl 2-oxo-4-(pyridin-3-yl)butanoate CAS No. 478282-34-7

Ethyl 2-oxo-4-(pyridin-3-yl)butanoate

Cat. No.: B13830947
CAS No.: 478282-34-7
M. Wt: 207.23 g/mol
InChI Key: TXBHGLISFZHHTK-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-4-(pyridin-3-yl)butanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a pyridine ring attached to a butanoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-oxo-4-(pyridin-3-yl)butanoate typically involves the esterification of 2-oxo-4-(pyridin-3-yl)butanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems also ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-4-(pyridin-3-yl)butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: 2-oxo-4-(pyridin-3-yl)butanoic acid.

    Reduction: Ethyl 2-hydroxy-4-(pyridin-3-yl)butanoate.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-oxo-4-(pyridin-3-yl)butanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions due to its structural similarity to certain biological molecules.

    Industry: The compound can be used in the production of specialty chemicals and as a building block for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 2-oxo-4-(pyridin-3-yl)butanoate involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site. This inhibition can lead to a decrease in the enzyme’s activity, which can be useful in therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-oxo-3-(pyridin-4-yl)propanoate
  • Ethyl 2-oxo-2-(pyridin-3-yl)acetate
  • Ethyl 3-oxo-4-(pyridin-2-yl)butanoate

Uniqueness

Ethyl 2-oxo-4-(pyridin-3-yl)butanoate is unique due to its specific structural configuration, which allows it to interact with a different set of molecular targets compared to similar compounds. This uniqueness makes it a valuable compound in the development of selective enzyme inhibitors and other therapeutic agents.

Properties

CAS No.

478282-34-7

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

ethyl 2-oxo-4-pyridin-3-ylbutanoate

InChI

InChI=1S/C11H13NO3/c1-2-15-11(14)10(13)6-5-9-4-3-7-12-8-9/h3-4,7-8H,2,5-6H2,1H3

InChI Key

TXBHGLISFZHHTK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)CCC1=CN=CC=C1

Origin of Product

United States

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